N-(tert-Butoxycarbonyl)-L-leucyl-L-histidine

Peptide Synthesis Stereochemistry Racemization

Solution- and solid-phase peptide synthesis of Leu-His sequences faces racemization challenges, especially at histidine. This pre-formed Boc-protected dipeptide solves the issue. • **Application**: Boc-SPPS & convergent solution-phase synthesis; ideal for renin inhibitor analogs & SAR libraries. • **Key Advantage**: Minimizes histidine exposure to activation conditions; maintains stereochemical integrity. • **Logistics**: Soluble in DMF/DCM. Standard research packaging available for immediate dispatch.

Molecular Formula C17H28N4O5
Molecular Weight 368.4 g/mol
CAS No. 61884-59-1
Cat. No. B12941807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butoxycarbonyl)-L-leucyl-L-histidine
CAS61884-59-1
Molecular FormulaC17H28N4O5
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C17H28N4O5/c1-10(2)6-12(21-16(25)26-17(3,4)5)14(22)20-13(15(23)24)7-11-8-18-9-19-11/h8-10,12-13H,6-7H2,1-5H3,(H,18,19)(H,20,22)(H,21,25)(H,23,24)/t12-,13-/m0/s1
InChIKeyJHAZZDFBRGYAGS-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-leucyl-L-histidine Building Block Overview


N-(tert-Butoxycarbonyl)-L-leucyl-L-histidine (CAS 61884-59-1) is a Boc-protected dipeptide building block, consisting of L-leucine with an N-terminal tert-butyloxycarbonyl (Boc) protecting group coupled to L-histidine [1]. This compound is primarily utilized in solution-phase and solid-phase peptide synthesis (SPPS) as an intermediate for constructing longer peptide chains, where the Boc group provides orthogonal protection for the N-terminus, enabling controlled, stepwise amino acid coupling [2].

Why Boc-L-leucyl-L-histidine Substitution Fails


In peptide synthesis, dipeptide building blocks are not interchangeable. The specific sequence of amino acids dictates the final peptide's biological activity and physicochemical properties. Substituting Boc-L-leucyl-L-histidine with a different dipeptide, such as Boc-L-histidyl-L-leucine (CAS 175355-50-7) or a derivative with an alternative protecting group like Fmoc, results in a peptide with an altered sequence and thus different or diminished function . Furthermore, the unique properties of the leucine and histidine side chains—particularly the imidazole ring of histidine—introduce sequence-specific challenges during synthesis, including racemization and difficult couplings, making empirical optimization essential for each specific dipeptide unit [1].

Boc-L-leucyl-L-histidine Comparative Evidence


Racemization Control via Boc Protection

Histidine racemization is a significant challenge in peptide synthesis, with studies reporting partial racemization of up to 5% during coupling [1]. The use of Boc protection on the N-terminus, as in Boc-L-leucyl-L-histidine, is a class-level strategy employed to suppress racemization of the adjacent amino acid residue by reducing the basicity of the activated intermediate compared to unprotected dipeptides [2]. While direct, quantitative racemization data for Boc-L-leucyl-L-histidine itself was not identified, the application of Boc protection is a standard method to mitigate this issue for histidine-containing sequences [3].

Peptide Synthesis Stereochemistry Racemization

Organic Solvent Solubility Profile

Boc-L-leucyl-L-histidine is soluble in common organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) but has limited solubility in water, a characteristic conferred by its hydrophobic leucine side chain and Boc protecting group . In contrast, the unprotected dipeptide L-leucyl-L-histidine has a predicted water solubility of 3.06 g/L [1]. This difference in solubility profile dictates the appropriate synthetic methodology; the organic solvent solubility of the Boc-protected form is essential for its use in solution-phase coupling reactions, where aqueous conditions would lead to precipitation or hydrolysis.

Solution-Phase Peptide Synthesis Solubility Organic Solvents

Free Acid vs. Methyl Ester Form

The target compound, Boc-L-leucyl-L-histidine (CAS 61884-59-1), is a free acid with a molecular weight of 318.36 g/mol and formula C17H28N4O5 . A closely related analog, Nα-(N-tert-butoxycarbonyl-leucyl)-histidine methyl ester (CAS 33765-93-4), features a methyl ester protecting group on the C-terminal histidine carboxyl group [1]. This structural difference is critical for procurement and synthetic planning: the free acid form (target) is directly suitable for coupling at the N-terminus of a growing peptide chain, whereas the methyl ester form requires an additional deprotection step (saponification) before it can be used as a C-terminal building block.

Chemical Structure Peptide Synthesis Protecting Groups

Boc-L-leucyl-L-histidine Optimal Applications


SPPS of Histidine-Containing Peptides

Boc-L-leucyl-L-histidine is ideally suited as a building block in Boc-SPPS. As established in Section 3, its Boc protection provides a class-level mechanism for maintaining stereochemical integrity during the coupling of the notoriously racemization-prone histidine residue [1]. Its solubility in organic solvents like DMF and DCM is essential for the efficient swelling of polystyrene-based resins and for conducting coupling reactions in the synthesis vessel . Researchers synthesizing peptides containing the Leu-His sequence can procure this pre-formed dipeptide to reduce the number of synthetic steps and minimize exposure of the histidine residue to activating conditions, thereby improving the overall yield and purity of the target peptide.

Solution-Phase Fragment Condensation

In solution-phase synthesis, Boc-L-leucyl-L-histidine is used as a protected fragment for convergent synthesis strategies. The compound's solubility in DMF and DCM, as noted in Section 3, allows it to be dissolved and activated for coupling with another peptide fragment . This approach is particularly advantageous for the synthesis of medium-sized peptides where solid-phase methods may be less efficient. The use of this specific dipeptide fragment ensures the correct Leu-His sequence is incorporated in a single step, reducing the number of purifications required compared to stepwise amino acid additions.

Peptide Analogs and Compound Libraries

This dipeptide serves as a key intermediate in the synthesis of analogs of naturally occurring or biologically active peptides that contain the Leu-His motif. For instance, peptides containing this sequence are found in renin inhibitors and other therapeutic leads [2]. By procuring Boc-L-leucyl-L-histidine, medicinal chemists can efficiently assemble compound libraries for structure-activity relationship (SAR) studies, ensuring the rapid generation of diverse peptide sequences while maintaining high stereochemical purity as inferred from class-level evidence [1].

Quote Request

Request a Quote for N-(tert-Butoxycarbonyl)-L-leucyl-L-histidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.